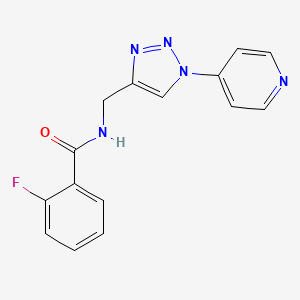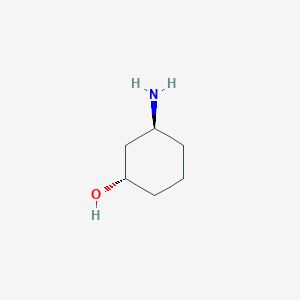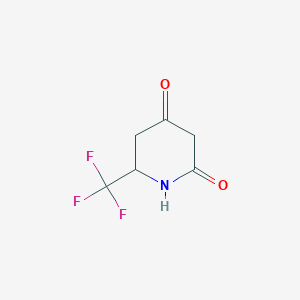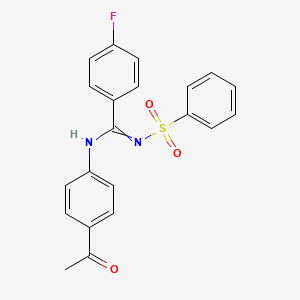
N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide, also known as AF-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
Organic Semiconductors : Compounds with similar structural characteristics, such as mixed phenylene−thiophene oligomers, have been synthesized and studied for their potential as n-type semiconductors in organic field-effect transistors and transistor nonvolatile memory elements. These compounds demonstrate significant carrier mobilities, highlighting their potential in electronic applications (Facchetti et al., 2004).
Polyelectrolytes for Fuel Cells : Similar compounds, like sulfonated diamine monomers, have been synthesized for use as polyelectrolytes in fuel cell applications. These materials show promising proton conductivity and water stability, critical properties for fuel cell membranes (Fang et al., 2002).
Direct Methanol Fuel Cell Application : Research on sulfonated polyimides, synthesized from sulfonated diamines, highlights their use in direct methanol fuel cells. These materials offer high thermal stability, excellent proton conductivity, and low methanol permeability (Zhai et al., 2007).
Molecular Docking and Biological Evaluation : Benzimidamide derivatives have been synthesized and evaluated for their biological activity, including antitumor effects. This research involves molecular docking and density functional theory (DFT) calculations, indicating the potential biomedical applications of these compounds (Fahim & Shalaby, 2019).
Fluorescent Logic Gates : N-aryl derivatives have been synthesized and investigated as fluorescent logic gates. These compounds demonstrate the ability to change their logic function based on solvent polarity, suggesting potential applications in sensing and molecular electronics (Gauci & Magri, 2022).
Metal-Free Oxidation Depolymerization : Ionic liquids with specific functional groups, like bis(trifluoromethylsulfonyl)imide, have been used to promote metal-free oxidation depolymerization of lignin, indicating potential applications in biomass processing and renewable resource utilization (Yang et al., 2015).
Antihistaminic Activity : Benzimidazole derivatives have been synthesized and screened for antihistaminic potential, highlighting their use in the development of therapeutic agents for allergic diseases (Gadhave et al., 2012).
Synthesis of Sulfur(VI) Fluorides : Research has been conducted on the synthesis of sulfur(VI) fluorides using specific reagents, demonstrating applications in the synthesis of diverse aryl fluorosulfates and sulfamoyl fluorides, which are important in various chemical processes (Zhou et al., 2018).
Antitumor Activity : Similar compounds, such as 2-phenylbenzothiazoles, have been synthesized and found to exhibit potent and selective antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (Mortimer et al., 2006).
Anti-Acetylcholinesterase Activity : Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating potential applications in the treatment of dementia and related disorders (Sugimoto et al., 1990).
Supramolecular Architecture : Arylsulfonamide derivatives, structurally related to N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide, have been studied for their molecular conformation and crystal assembly, which is essential in the development of advanced materials and pharmaceuticals (Fernandes et al., 2011).
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some compounds with halogenated p-substituted phenyl rings have been found to be active due to their high lipophilicity, which allows them to pass rapidly through the phospholipid bilayer of the cell membrane .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-15(25)16-9-13-19(14-10-16)23-21(17-7-11-18(22)12-8-17)24-28(26,27)20-5-3-2-4-6-20/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQXNASNYJUJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)
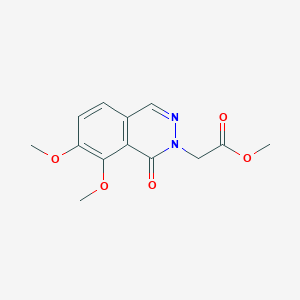
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)
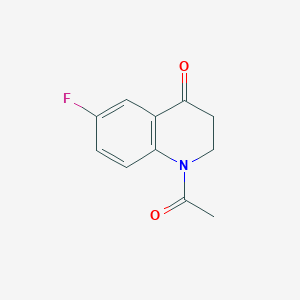

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)
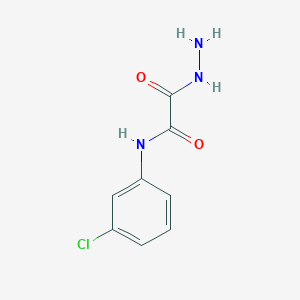
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)
